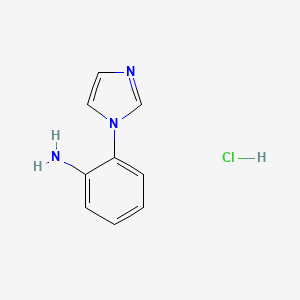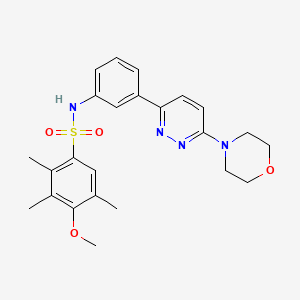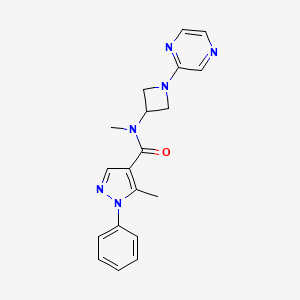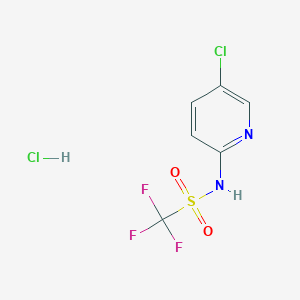
2-(1H-Imidazol-1-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(1H-Imidazol-1-yl)aniline hydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Aniline derivatives, such as the one , are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide derivatives is performed in water, which is an environmentally friendly solvent, by combining phthalic anhydride, anilines, and phenylenediammonium dihydrogenphosphate . Another method involves the synthesis of 2-[(2-imidazolylsulfinyl)methyl]anilines, which are examined for their biological activity and show that substitutions on the aniline ring can significantly enhance enzyme inhibitory activity .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and is often studied to understand their properties and reactivity. For example, the study of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical reveals that the molecular structure can influence magnetic properties, with different crystal-stacking structures leading to varying magnetic behaviors .
Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. The triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines to produce imidazo[1,2-a]pyridines is an example of a reaction that forms heterocyclic moieties commonly found in medicinal chemistry leads and drugs . Additionally, the Schiff base formation of aniline derivatives, as seen in the synthesis of [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-L] [methylene] aniline derivatives, is another type of chemical reaction involving aniline compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole and aniline derivatives are crucial for their applications. For instance, the electrochemical properties of copper(II), manganese(II), and nickel(II) complexes containing bis(N-ethylbenzimidazol-2-ylmethyl)aniline are studied, revealing that these complexes possess potent hydroxyl radical scavenging activity and significant superoxide radical activity . The corrosion inhibition property of 2-(1H-pyrazol-5-yl) aniline on Aluminium-2014 alloy in hydrochloric acid solution demonstrates the practical applications of aniline derivatives in material science .
Scientific Research Applications
Chemosensor Development
- Application in Fluorescence Chemosensors : 2-(1H-Imidazol-1-yl)aniline hydrochloride derivatives have been used in the development of fluorescent chemosensors. These sensors are particularly effective for detecting specific ions like aluminum in aqueous solutions and living cells, as demonstrated by the synthesized probes N-(anthracen-9-ylmethylene)-2-(1H-benzo[d]imidazol-2-yl)aniline and N-(pyren-1-ylmethylene)-2-(1H-benzo[d]imidazol-2-yl)aniline, which showed high selectivity and sensitivity towards Al3+ ions (Shree et al., 2019).
Synthesis of Organic Compounds
- Synthesis of Heterocyclic Compounds : The compound is utilized in synthesizing various heterocyclic compounds, including fused pentacyclic structures bearing quinazoline and benzimidazole moieties. This process involves reactions with haloketones, illustrating its utility in complex organic synthesis (Wang et al., 2017).
- Formation of Imidazoquinoxalines and Spiroquinoxalinones : A significant application is found in the synthesis of imidazoquinoxalines and spiroquinoxalinones, where 2-(1H-imidazol-1-yl) aniline acts as a starting material. Such syntheses have been optimized for better yield and scalability, highlighting its role in medicinal chemistry (Gorle et al., 2022).
Corrosion Inhibition
- Use in Corrosion Inhibition : Imidazole derivatives, including those derived from this compound, have been studied as corrosion inhibitors for metals like mild steel and copper in acidic environments. These studies involve understanding the mechanisms of inhibition and the interaction of these compounds with metal surfaces (Zhang et al., 2015); (Costa et al., 2022).
Medicinal Chemistry and Drug Design
- Anticancer Agent Synthesis : It plays a role in the synthesis of benzimidazole-thiazole derivatives, which have shown promising anticancer activity against various cancer cell lines, indicating its potential in the development of novel anticancer drugs (Nofal et al., 2014).
Miscellaneous Applications
- Synthesis of Phosphoramidite Reagents : The compound is also involved in the synthesis of nucleoside phosphoramidites, crucial for the synthesis of oligonucleotides and related analogs (Gryaznov & Letsinger, 1992).
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can vary depending on the specific biological activity of the compound.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, indicating that they can have various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
2-imidazol-1-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-3-1-2-4-9(8)12-6-5-11-7-12;/h1-7H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTDXVXTLJBUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)
![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)
![5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2508631.png)
![2-Cyclopentyl-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2508632.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2508633.png)
![1,3-dimethyl-N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2508635.png)
![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)


![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B2508644.png)
![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)

